N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H14ClN3OS. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the reaction of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is employed in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of various biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparison with Similar Compounds
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
N-benzyl-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.
Properties
Molecular Formula |
C14H14ClN3OS |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-2-20-14-17-9-11(15)12(18-14)13(19)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19) |
InChI Key |
ZMIGOHKNFDJHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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